molecular formula C12H13NO5 B2908414 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1102902-78-2

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid

Cat. No. B2908414
CAS RN: 1102902-78-2
M. Wt: 251.238
InChI Key: PVCOHHPYNDLMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid, also known as HOPA, is a naturally occurring compound found in certain plants and microorganisms. HOPA has been the subject of scientific research for its potential applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has also been found to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, cardiovascular diseases, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its natural origin, low toxicity, and easy synthesis. However, 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid also has some limitations, including its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid. One direction is to further investigate its potential applications in medicine, agriculture, and biotechnology. Another direction is to study the mechanism of action of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid in more detail, in order to better understand its effects in the body. Additionally, future studies could focus on improving the synthesis method of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid and developing new derivatives with improved properties.

Synthesis Methods

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-hydroxybenzoic acid with pyrrolidine-2-carboxylic acid in the presence of a catalyst. Microbial fermentation involves the use of microorganisms, such as Streptomyces species, to produce 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid through a biosynthetic pathway.

Scientific Research Applications

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has been studied for its potential use as a natural herbicide and pesticide, as well as a growth promoter for crops. In biotechnology, 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid has been studied for its potential use in the production of biodegradable plastics and other materials.

properties

IUPAC Name

4-hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-7-5-9(12(17)18)13(6-7)11(16)8-3-1-2-4-10(8)15/h1-4,7,9,14-15H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCOHHPYNDLMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid

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